3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with a fluoro group and an indole ring, which is further functionalized with a phenylthioethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-phenylethanethiol, to introduce the thioether linkage.
Benzamide Formation: The final step involves the acylation of the thioether-substituted indole with 3-fluorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in regulating mood, appetite, and sleep . Additionally, the compound may inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
- 3-chloro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
- 3-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
Uniqueness
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and pharmacokinetic properties. The fluoro group can enhance the compound’s metabolic stability, increase its binding affinity to target receptors, and improve its overall therapeutic efficacy compared to its non-fluorinated analogs .
Properties
IUPAC Name |
3-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-10-6-9-17(15-18)23(27)25-13-14-28-22-19-11-4-5-12-20(19)26-21(22)16-7-2-1-3-8-16/h1-12,15,26H,13-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNDSDAMASYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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